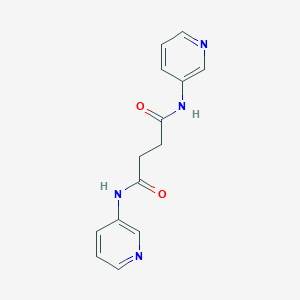

N,N'-bis(pyridin-3-yl)butanediamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dipyridin-3-ylbutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c19-13(17-11-3-1-7-15-9-11)5-6-14(20)18-12-4-2-8-16-10-12/h1-4,7-10H,5-6H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDYSEKJIOTTTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CCC(=O)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N,n Bis Pyridin 3 Yl Butanediamide

Conventional Synthetic Approaches

Conventional methods for synthesizing N,N'-bis(pyridin-3-yl)butanediamide typically revolve around the formation of amide bonds. These methods are well-established and provide reliable routes to the target compound, although they may require optimization to achieve high yields and purity.

Amidation Reactions and Strategic Precursor Selection

A prevalent method employs the reaction of an alkanedioyl dichloride with the corresponding amine. mdpi.com For the target compound, this involves reacting succinyl chloride with 3-aminopyridine (B143674) . ontosight.ai The reaction is typically carried out in an anhydrous solvent, such as pyridine (B92270), at reduced temperatures (e.g., 0°C) to control the exothermic nature of the acylation. mdpi.com Pyridine often serves a dual role as both the solvent and an acid scavenger, neutralizing the hydrogen chloride gas that is liberated during the reaction.

An alternative approach involves the direct coupling of succinic acid with 3-aminopyridine using a coupling agent. This method avoids the need to prepare the more reactive acid chloride. Common coupling agents for such transformations include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). analis.com.my

Optimization of Reaction Conditions for Diamide (B1670390) Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the resulting diamide while minimizing side reactions. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For syntheses using acid chlorides, the reaction mixture is often stirred at a low temperature initially and then allowed to warm to room temperature over an extended period, sometimes up to 24 hours, to ensure the completion of the reaction. mdpi.com The product is then typically isolated by precipitation in water, followed by filtration and recrystallization from a suitable solvent like ethanol. mdpi.com

In carbodiimide-mediated coupling reactions, the choice of solvent can significantly impact efficiency. Anhydrous tetrahydrofuran (B95107) (THF) has been shown to be effective. analis.com.my Temperature also plays a key role; a study on the amidation of cinnamic acid found that increasing the temperature from room temperature to 60°C improved the reaction rate and yield, while further heating led to product degradation. analis.com.my The optimal reaction time is also a critical factor, as prolonged heating can decrease the final yield. analis.com.my The purification of products from these reactions often requires column chromatography to remove the coupling agent byproducts.

| Parameter | Condition | Rationale / Observation |

| Precursors | Succinyl chloride + 3-Aminopyridine | Standard, reliable acylation reaction. mdpi.comontosight.ai |

| Succinic acid + 3-Aminopyridine | Requires a coupling agent (e.g., EDC, DCC). analis.com.my | |

| Solvent | Pyridine | Acts as both solvent and acid scavenger. mdpi.com |

| Tetrahydrofuran (THF) | Effective for carbodiimide (B86325) coupling reactions. analis.com.my | |

| Temperature | 0°C to Room Temperature | Controls exothermicity of acid chloride reactions. mdpi.com |

| 60°C | Found to be optimal for some EDC-mediated amidations. analis.com.my | |

| Reaction Time | Up to 24 hours | Ensures completion in conventional heating methods. mdpi.com |

| 150 minutes | Optimized time for specific EDC-mediated reactions to avoid degradation. analis.com.my |

Accelerated and Green Synthetic Techniques

In response to the growing need for more efficient and environmentally friendly chemical processes, microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of diamide compounds.

Microwave-Assisted Synthesis Protocols for this compound Analogs

Microwave irradiation has been successfully employed in the synthesis of various diamide and bis-heterocyclic compounds, offering significant advantages over conventional heating methods. nih.govresearchgate.net For the synthesis of an analog, 2-phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide, both the ligand and its metal complexes were synthesized using microwave irradiation. nih.govresearchgate.net The protocol involves mixing the reactants, sometimes in a grinder for solid-state reactions or in a small amount of solvent, and then irradiating the mixture in a microwave oven. researchgate.net This technique dramatically reduces reaction times, often from several hours to just a few minutes, and can lead to higher yields. researchgate.netarabjchem.org

Comparative Analysis of Synthetic Efficiency and Selectivity

A direct comparison between conventional thermal methods and microwave-assisted synthesis highlights the superior efficiency of the latter. For the synthesis of the 2-phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide ligand and its metal complexes, the microwave method consistently resulted in shorter reaction times and higher product yields. researchgate.net

| Compound | Method | Reaction Time | Yield (%) |

| Ligand | Thermal | 4 h | 70 |

| Ligand | Microwave | 3 min | 91 |

| Co(II) Complex | Thermal | 5 h | 62 |

| Co(II) Complex | Microwave | 4 min | 82 |

| Ni(II) Complex | Thermal | 5 h | 69 |

| Ni(II) Complex | Microwave | 5 min | 85 |

| Cu(II) Complex | Thermal | 5 h | 71 |

| Cu(II) Complex | Microwave | 3 min | 87 |

Data adapted from a study on a structural analog, 2-phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide. researchgate.net

The data clearly demonstrates that microwave irradiation is a more efficient and versatile route for the synthesis of these types of compounds. nih.govresearchgate.netresearchgate.net

Design and Synthesis of this compound Derivatives and Analogs

The core structure of this compound can be systematically modified to create a library of derivatives and analogs with tailored properties. These modifications can be made to the pyridine rings, the central diamide linker, or both.

The synthesis of such analogs generally follows the same amidation principles. For instance, a variety of N,N'-diarylalkanediamides have been prepared by treating different substituted anilines with the appropriate alkanedioyl dichlorides. mdpi.com This modular approach allows for the introduction of different functional groups onto the aromatic rings.

Fragment-based design strategies have also led to the creation of potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT) that incorporate a 3-aminopyridine-derived amide moiety. nih.gov These syntheses often involve multi-step sequences, including amidation reactions using coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to link various carboxylic acid fragments to the 3-aminopyridine core. semanticscholar.orgnih.gov

Furthermore, the linker between the two pyridine units can be varied. Researchers have synthesized bis-imidazole derivatives connected by methylene (B1212753) chains of different lengths (from C6 to C8) through one-pot, multi-component reactions under microwave irradiation, demonstrating the versatility in linker design. scielo.br

| Compound Name / Class | Synthetic Strategy | Key Precursors |

| N,N'-Diarylalkanediamides | Acylation with acid dichlorides | Substituted anilines, alkanedioyl dichlorides mdpi.com |

| 3-Aminopyridine-derived NAMPT Inhibitors | Amidation with coupling reagents (HBTU) | 3-Aminopyridine, various carboxylic acids nih.gov |

| Imidazo[1,2-a]pyridine Derivatives | Multi-step synthesis involving cyclization and amidation | 2-Aminopyridine derivatives, ethyl 3-bromopyruvate (B3434600) semanticscholar.orgnih.gov |

| Bis(n)-lophine Analogs | One-pot, four-component microwave synthesis | Pyridinecarboxaldehydes, 1,n-alkanediamines, benzil (B1666583) scielo.br |

This synthetic flexibility allows for the creation of a diverse range of molecules based on the this compound scaffold for various chemical applications.

Crystallographic and Supramolecular Structural Elucidation of N,n Bis Pyridin 3 Yl Butanediamide Systems

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is an essential technique for the precise determination of molecular structures in the solid state. otago.ac.nz For molecules like N,N'-bis(pyridin-3-yl)butanediamide, which possess significant conformational flexibility, SCXRD provides invaluable insights into the preferred geometries and intermolecular packing arrangements.

Determination of Molecular Conformation and Stereochemistry in the Crystalline Phase

The molecular conformation of bis-pyridyl diamide (B1670390) compounds is largely defined by the nature of the linker between the two amide functionalities. The butanediamide (or succinamide) core of the title compound features a flexible four-carbon chain, allowing for significant rotational freedom.

Analysis of closely related structures, such as N,N'-bis(pyridin-3-ylmethyl)ethanediamide, reveals two primary conformations: a 'U-shaped' form where the pyridyl rings are on the same side of the central plane, and an 'S-shaped' or anti-periplanar form where they are on opposite sides. nih.govnih.gov In the U-shaped conformation, the molecule bends, allowing for potential intramolecular interactions, whereas the S-shaped conformation is more extended. nih.gov The flexible butanediamide linker in this compound is expected to readily adopt either of these conformations, with the final solid-state form being influenced by the subtle balance of intermolecular forces during crystallization.

Analysis of Dihedral Angles and Conformational Preferences of the Pyridyl and Butanediamide Moieties

Table 1: Comparative Dihedral Angles in a Related Bis-pyridyl Diamide System

| Compound | Conformation | Dihedral Angle (Central Plane to Pyridyl Ring) | Reference |

|---|---|---|---|

| N,N'-bis(pyridin-3-ylmethyl)ethanediamide | U-shaped | 59.71 (6)° to 84.61 (9)° | nih.gov |

Crystallographic Characterization of Polymorphic Forms

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon for conformationally flexible molecules like this compound. Different polymorphs arise from different molecular conformations or packing arrangements and can have distinct physical properties.

For instance, N,N'-bis(pyridin-3-ylmethyl)oxalamide, another close analogue, has been isolated and structurally characterized in two polymorphic forms as well as a hydrated form. mdpi.com One polymorph features molecules in an S-shaped conformation, while another could adopt a different packing or conformational motif. mdpi.com This demonstrates the high potential for this compound to exhibit polymorphism, where different crystallization conditions could trap different conformers (e.g., U-shaped vs. S-shaped) or lead to entirely different hydrogen bonding and π-stacking networks.

Advanced Studies of Intermolecular Interactions in Solid-State Architectures

The solid-state architecture of this compound is constructed through a hierarchy of non-covalent intermolecular interactions. The hydrogen bonding capabilities of the amide groups and the π-system of the pyridyl rings are the primary drivers of the supramolecular assembly.

Comprehensive Mapping of Hydrogen Bonding Networks: Amide-N—H···O(carbonyl), Pyridyl-N···H, and Related Synthons

Hydrogen bonds are the most significant directional interactions in the crystal packing of this compound. The molecule contains both hydrogen bond donors (the amide N-H groups) and acceptors (the carbonyl oxygen atoms and the pyridyl nitrogen atoms).

Amide-N—H···O(carbonyl) Interactions: The most robust and predictable hydrogen bond is the one between the amide N-H donor and a carbonyl oxygen acceptor of a neighboring molecule. This interaction is highly favored and typically leads to the formation of infinite one-dimensional chains or tapes. nih.gov In crystal structures of related diamides, these interactions are consistently observed as the primary motif organizing the molecules into extended arrays. nih.gov

Pyridyl-N···H Interactions: The nitrogen atom of the pyridyl ring is a competent hydrogen bond acceptor. It can interact with amide N-H donors, as observed in the crystal structure of N,N'-bis(pyridin-3-yl)oxamide, where N-H···N(pyridyl) bonds connect molecules into corrugated layers. nih.gov It can also interact with weaker C-H donors from adjacent molecules.

Table 2: Expected Hydrogen Bonding Interactions in this compound

| Donor (D) | Acceptor (A) | Synthon Type | Typical Function |

|---|---|---|---|

| Amide N-H | Carbonyl O | N-H···O | Forms 1D supramolecular chains/tapes nih.gov |

| Amide N-H | Pyridyl N | N-H···N | Cross-links chains into 2D sheets nih.gov |

| Aromatic C-H | Carbonyl O | C-H···O | Stabilizes packing between chains |

Investigation of Pi-Stacking Interactions Involving Aromatic Pyridyl Rings

In related structures, the pyridyl rings of adjacent molecules often arrange in an offset, parallel-displaced fashion to maximize attractive interactions and minimize repulsion. researchgate.net The centroid-to-centroid distance between stacked rings is typically in the range of 3.4 to 3.8 Å, characteristic of stabilizing π-π interactions. These stacking interactions can link the hydrogen-bonded chains and sheets into a complete three-dimensional supramolecular architecture. researchgate.netgla.ac.uk The specific geometry of the stacking (e.g., parallel-displaced vs. T-shaped or edge-to-face) depends on the steric environment and the electronic nature of the rings. nsf.gov

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N,N'-bis(pyridin-3-ylmethyl)ethanediamide |

| N,N'-bis(pyridin-3-ylmethyl)oxalamide |

Scientific Data on this compound Remains Elusive

A thorough review of available scientific literature and chemical databases has revealed a significant lack of published research specifically detailing the crystallographic and supramolecular structures of the chemical compound This compound . Despite targeted searches for data pertaining to its crystal packing, the influence of solvent molecules and counter-ions, and quantitative analysis of its intermolecular contacts via Hirshfeld surfaces, no dedicated studies for this specific molecule could be located.

While research exists for structurally related compounds, such as N,N'-bis(pyridin-3-ylmethyl)ethanediamide and various other pyridine-based diamide ligands, the unique structural arrangement of this compound—distinguished by its butanediamide backbone and direct linkage to the 3-position of the pyridine (B92270) rings—has not been the subject of detailed crystallographic investigation in the public domain.

Consequently, the information required to elaborate on the specific sub-topics requested is not available. The role of solvent molecules or counter-ions in the crystal lattice of this compound has not been documented, and no Hirshfeld surface analysis has been published to allow for a quantitative assessment of its intermolecular interactions.

General principles from solid-state chemistry and crystal engineering suggest that the packing of this molecule would be influenced by hydrogen bonds involving the amide N-H donors and the carbonyl oxygen and pyridine nitrogen acceptors, as well as potential π-π stacking interactions between the pyridine rings. The incorporation of different solvents or the formation of salts with various counter-ions would be expected to significantly alter these interactions, leading to different polymorphic forms or solvated structures. However, without experimental data from single-crystal X-ray diffraction studies on this compound, any discussion remains purely speculative.

Further research, including the synthesis of single crystals and subsequent X-ray diffraction analysis, would be necessary to provide the data required to address these specific aspects of its solid-state chemistry.

Coordination Chemistry of N,n Bis Pyridin 3 Yl Butanediamide As a Multidentate Ligand

Ligand Design Principles and Coordination Modes

The design of N,N'-bis(pyridin-3-yl)butanediamide incorporates several key principles that dictate its interaction with metal centers. The presence of both pyridyl and amide groups provides multiple potential coordination sites, while the aliphatic chain introduces a degree of flexibility.

Denticity and Chelating Capabilities within Metal Complexes

This compound can exhibit different denticities depending on the nature of the metal ion and the reaction conditions. The pyridyl nitrogen atoms are the primary coordination sites, allowing the ligand to act as a bidentate linker. In some instances, the amide oxygen atoms can also participate in coordination, leading to a higher denticity and the formation of chelate rings. This chelation enhances the stability of the resulting metal complexes.

Bridging Ligand Functionality and Topological Implications in Coordination Polymers

The linear, ditopic nature of this compound, with its two terminally positioned pyridyl groups, makes it an excellent bridging ligand for the construction of coordination polymers. The length and flexibility of the butanediamide spacer play a crucial role in determining the final topology of the network. By connecting metal centers, this ligand can give rise to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. The resulting topologies can be quite complex, including interpenetrated networks where multiple independent frameworks are intertwined.

Assembly and Structural Diversity of Metal-N,N'-bis(pyridin-3-yl)butanediamide Complexes

The self-assembly of this compound with various metal ions has led to the synthesis of a wide array of coordination complexes and polymers with diverse structures and properties.

Formation of Transition Metal Coordination Complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II), Cd(II), Pd(II), Pt(II), Ag(I), Au(I))

A significant body of research has been dedicated to the coordination of this compound with transition metals. These studies have revealed a rich structural diversity, influenced by factors such as the coordination geometry of the metal ion, the metal-to-ligand ratio, the counter-anion, and the solvent system used. For example, with Cu(II), both discrete binuclear complexes and 1D coordination polymers have been reported. Similarly, with Ag(I), the flexible nature of the ligand allows for the formation of helical chains and more complex 3D networks.

The following table summarizes the structural features of some reported transition metal complexes with this compound.

| Metal Ion | Formula | Coordination Geometry | Structural Motif |

| Cu(II) | Cu₂(C₁₄H₁₄N₄O₂)₂(H₂O)₄₄ | Distorted Octahedral | Binuclear Complex |

| Ag(I) | Ag(C₁₄H₁₄N₄O₂) | Distorted Tetrahedral | 1D Helical Chain |

| Cd(II) | [Cd(C₁₄H₁₄N₄O₂)(NO₃)₂] | Distorted Octahedral | 1D Chain |

| Co(II) | Co(C₁₄H₁₄N₄O₂)(H₂O)₄₂ | Octahedral | Mononuclear Complex |

Synthesis and Characterization of Lanthanide(III) Coordination Polymers

The coordination chemistry of this compound has also been extended to the lanthanide series. The larger ionic radii and higher coordination numbers of lanthanide(III) ions, compared to transition metals, lead to the formation of coordination polymers with distinct structural features. These complexes often exhibit high coordination numbers, with the lanthanide ion being coordinated by the ligand as well as by water molecules or counter-anions. The resulting structures can be complex 2D or 3D networks, and these materials are of interest for their potential luminescent properties.

The following table provides an overview of the synthesis and characterization of a representative lanthanide(III) coordination polymer.

| Lanthanide Ion | Formula | Synthesis Method | Characterization Techniques |

| Eu(III) | [Eu(C₁₄H₁₄N₄O₂)(NO₃)₃(H₂O)] | Solvothermal | Single-crystal X-ray diffraction, IR spectroscopy, Elemental analysis, Thermogravimetric analysis |

Based on a comprehensive search of available scientific literature, there is no specific research data concerning the coordination chemistry of the compound this compound. The topics outlined in the request, such as the elucidation of coordination geometries, directed assembly of coordination polymers, dimensionality of coordination networks, interpenetrating frameworks, and specific spectroscopic characterization of its metal complexes, have not been documented in published studies for this particular ligand.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as the foundational information for this specific compound does not appear to exist in the public domain. Research is available for structurally related bis-pyridyl-bis-amide ligands with different spacer units (e.g., oxamide, adipamide, terephthalamide), but a discussion of these would fall outside the strict scope of the provided instructions.

Spectroscopic Characterization Techniques for Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of the free ligand, distinct signals would be expected for the protons of the pyridyl rings and the succinamide (B89737) backbone. The protons on the pyridyl ring would appear as multiplets in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by their position relative to the nitrogen atom and the amide linkage. The methylene (B1212753) (CH₂) protons of the butanediamide linker would likely appear as a singlet or a set of multiplets in the aliphatic region. The amide (N-H) proton would be observable as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbons of the amide groups would resonate at a characteristic downfield chemical shift. The carbon atoms of the pyridyl rings would appear in the aromatic region, with their specific shifts dependent on their electronic environment. The methylene carbons of the butanediamide backbone would be found in the aliphatic region.

Upon coordination to a metal center, significant changes in the NMR spectra are anticipated. The coordination of the pyridyl nitrogen to a metal ion would lead to a downfield shift of the signals corresponding to the pyridyl protons and carbons, particularly those closest to the coordination site. This is due to the deshielding effect caused by the donation of electron density from the ligand to the metal. The magnitude of this shift can provide information about the strength of the metal-ligand bond.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridyl-H (aromatic) | 7.0 - 8.5 | Multiplet |

| Amide-H (N-H) | 8.0 - 10.0 | Broad Singlet |

| Methylene-H (CH₂) | 2.5 - 3.0 | Singlet/Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl-C (C=O) | 170 - 175 |

| Pyridyl-C (aromatic) | 120 - 150 |

| Methylene-C (CH₂) | 30 - 40 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pattern of a compound. For this compound, with a molecular formula of C₁₄H₁₄N₄O₂ matrix-fine-chemicals.com, the expected molecular weight is approximately 270.29 g/mol matrix-fine-chemicals.com.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 270. Subsequent fragmentation would likely involve the cleavage of the amide bonds and the butanediamide linker. Common fragmentation pathways could include the loss of a pyridyl group, an aminopyridine radical, or cleavage of the C-C bond in the succinyl moiety. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

When this compound forms coordination complexes, mass spectrometry can be used to analyze the structure of the complex, although techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often more suitable for non-volatile and thermally sensitive coordination compounds. The mass spectrum of a coordination complex would show peaks corresponding to the intact complex ion, as well as fragments resulting from the loss of ligands or counter-ions.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| Fragment | Structure | Predicted m/z |

| Molecular Ion | [C₁₄H₁₄N₄O₂]⁺ | 270 |

| Loss of aminopyridine | [C₉H₈N₂O₂]⁺ | 176 |

| Pyridyl cation | [C₅H₄N]⁺ | 78 |

| Succinamide fragment | [C₄H₅N₂O₂]⁺ | 113 |

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a compound by monitoring its mass change as a function of temperature. The TGA curve for this compound would show the temperature at which the compound begins to decompose and the number of decomposition steps.

For the free ligand, a single-step or multi-step decomposition is possible, leading to the complete loss of the organic material at high temperatures. The onset of decomposition provides an indication of its thermal stability.

The thermal stability of coordination polymers is often enhanced compared to the free ligand. The TGA curves of coordination complexes of this compound would be expected to show higher decomposition temperatures. If the complexes contain coordinated or lattice solvent molecules (e.g., water), an initial weight loss at lower temperatures (typically below 150 °C) would be observed. The subsequent decomposition steps at higher temperatures would correspond to the degradation of the organic ligand and the eventual formation of a stable metal oxide residue. The temperature at which the organic ligand decomposes can provide information about the strength of the coordination bonds.

Table 4: Hypothetical TGA Data for a Coordination Complex of this compound

| Complex | Temperature Range (°C) | Weight Loss (%) | Assignment |

| [M(L)(H₂O)₂]X₂ | 50 - 150 | 5 - 10 | Loss of water molecules |

| 250 - 400 | 60 - 70 | Decomposition of the organic ligand (L) | |

| > 400 | - | Formation of metal oxide |

Supramolecular Chemistry and Advanced Self Assembly of N,n Bis Pyridin 3 Yl Butanediamide Systems

Fundamental Principles of Supramolecular Self-Organization

The spontaneous formation of ordered supramolecular structures is governed by a delicate interplay of non-covalent forces and the inherent design of the constituent molecules. These principles are fundamental to understanding and controlling the self-assembly of complex systems.

Role of Non-Covalent Interactions in Driving Supramolecular Architectures

Non-covalent interactions are the primary driving force behind the self-assembly of supramolecular architectures. rsc.org Though individually weak, the cumulative effect of multiple non-covalent bonds dictates the final, stable structure of the assembly. Key interactions at play include:

Hydrogen Bonding: This highly directional interaction, involving a hydrogen atom located between two electronegative atoms, is a cornerstone of supramolecular chemistry. In systems involving N,N'-bis(pyridin-3-yl)butanediamide, the amide (N-H) groups can act as hydrogen bond donors, while the carbonyl (C=O) groups and the nitrogen atoms of the pyridine (B92270) rings can act as acceptors. nih.govnih.gov This directional bonding is crucial in the formation of predictable motifs and extended structures. nih.gov

π-π Stacking: The aromatic pyridine rings in this compound can engage in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings. The geometry of this stacking, whether face-to-face or offset, influences the packing and stability of the resulting supramolecular assembly. mdpi.com

Ion-Dipole Interactions: When metal ions are introduced into the system, ion-dipole interactions between the positively charged metal center and the electronegative atoms (like the pyridine nitrogen) of the ligand become significant. These interactions are fundamental to the construction of coordination polymers and other metal-organic frameworks.

The synergistic and sometimes competitive nature of these interactions allows for the formation of complex and dynamic structures. researchgate.net A deep understanding of these forces is essential for the rational design of functional materials. researchgate.net

Rational Design of this compound as a Supramolecular Building Block

The molecular structure of this compound is intentionally designed to facilitate supramolecular self-assembly. Its key features include:

Hydrogen Bonding Sites: The presence of both amide N-H donors and carbonyl C=O acceptors allows for the formation of robust and directional hydrogen bonds, leading to predictable one-dimensional chains or tapes.

Pyridine Moieties: The terminal pyridine rings serve multiple purposes. Their nitrogen atoms can act as hydrogen bond acceptors or as coordination sites for metal ions. nih.gov The aromatic nature of the rings also allows for π-π stacking interactions, adding another layer of control over the assembly process.

Flexible Butane Linker: The four-carbon aliphatic chain connecting the two pyridylamide units provides conformational flexibility. This flexibility allows the molecule to adopt different spatial arrangements, enabling the formation of diverse architectures such as helices, tapes, and macrocycles.

This combination of rigid aromatic groups, flexible linkers, and specific functional groups makes this compound a versatile and predictable building block for constructing a wide range of supramolecular structures. rsc.org

Fabrication and Characterization of Supramolecular Architectures

The inherent self-assembly properties of this compound and its analogues have been harnessed to create a variety of well-defined supramolecular structures. These architectures are typically formed through processes like slow evaporation of solvent or hydrothermal/solvothermal reactions and are characterized using techniques such as single-crystal X-ray diffraction.

Formation of Self-Assembled Molecular Tapes and Helical Structures

The interplay of hydrogen bonding and conformational flexibility in bis-pyridyl-bis-amide systems can lead to the formation of one-dimensional molecular tapes and helical structures. For instance, in the crystal structure of a related compound, bis(pyridin-3-ylmethyl)ethanediamide monohydrate, molecules self-assemble into supramolecular tapes through amide-N—H⋯O(carbonyl) hydrogen bonds. nih.govnih.gov These tapes are further interconnected by a helical chain of hydrogen-bonded water molecules. nih.govnih.gov The formation of helical structures has also been observed in other self-assembled systems, where the chirality of the helix can be controlled by the molecular design. nih.gov

| Feature | Description | Reference |

| Molecular Tapes | Formed through intermolecular amide-N—H⋯O(carbonyl) hydrogen bonds. | nih.govnih.gov |

| Helical Structures | Can be formed by the building blocks themselves or by linking molecular tapes with other components like water molecules. | nih.govnih.govnih.gov |

Construction of Supramolecular Ribbons and Layered Arrays

Building upon one-dimensional tapes, more complex architectures such as supramolecular ribbons and layered arrays can be constructed. In a copper(II) coordination polymer incorporating 1,3-bis(pyridin-3-yl)urea, ribbon-like motifs are formed. nih.gov These ribbons then aggregate into supramolecular layers through N—H⋯O hydrogen bonds between the urea (B33335) groups and carboxylate oxygen atoms of adjacent ribbons. nih.gov Similarly, in a nickel(II) coordination polymer, layered structures with a triangular grid topology are formed, which then stack in an ABAB pattern mediated by C—H⋯O interactions. nih.gov The formation of corrugated layers connected by N—H⋯N hydrogen bonds has also been observed in the crystal structure of N,N'-bis(pyridin-3-yl)oxamide. nih.govnih.gov

| Architecture | Formation Principle | Reference |

| Supramolecular Ribbons | Aggregation of coordination polymer motifs through hydrogen bonding. | nih.gov |

| Layered Arrays | Stacking of 2D grid-like structures or interconnection of linear chains. | nih.govnih.govnih.gov |

Targeted Synthesis of Supramolecular Dimers, Molecular Triangles, and Polymeric Assemblies

The versatility of this compound and related ligands allows for the targeted synthesis of discrete supramolecular structures and extended polymeric assemblies. By controlling reaction conditions and introducing ancillary ligands, it is possible to direct the self-assembly process towards specific outcomes.

Supramolecular Dimers: The formation of discrete dimeric structures is often driven by strong, directional interactions. For example, robust supramolecular dimers of certain selenium-containing heterocycles are formed through a combination of chalcogen bonding and selenium⋯π interactions. mdpi.com

Molecular Triangles and Cages: The use of metal ions with specific coordination geometries in conjunction with appropriately designed ligands can lead to the formation of discrete, closed structures like molecular triangles and tetrahedral cages. mdpi.com

Polymeric Assemblies: In the presence of metal ions, this compound and its analogues can act as bridging ligands to form coordination polymers. The dimensionality and topology of these polymers can be tuned by factors such as the metal ion, the spacer length in the ligand, and the presence of other coordinating molecules. researchgate.netacs.org This has led to the creation of one-dimensional chains, two-dimensional networks, and three-dimensional frameworks with potential applications in areas like catalysis and fluorescence sensing. researchgate.net

| Assembly Type | Key Synthetic Strategy | Reference |

| Supramolecular Dimers | Strong, directional non-covalent interactions like chalcogen bonding. | mdpi.com |

| Molecular Triangles/Cages | Metal-directed self-assembly with geometrically defined ligands. | mdpi.com |

| Polymeric Assemblies | Coordination of bridging ligands to metal centers, with tunability through various factors. | researchgate.netacs.org |

Crystal Engineering for Directed Supramolecular Architectures

Crystal engineering provides a powerful strategy for the rational design and synthesis of solid-state materials with desired structures and properties. By understanding and controlling the non-covalent interactions that govern molecular self-assembly, it is possible to direct the formation of specific supramolecular architectures. In the context of this compound, its flexible nature and multiple hydrogen bond donor and acceptor sites make it a versatile building block for constructing diverse crystalline solids.

Strategies for Directing Hydrogen Bonding Motifs in Crystalline Solids

The supramolecular arrangement of this compound in the solid state is predominantly governed by hydrogen bonding. The amide (N-H) groups act as hydrogen bond donors, while the carbonyl (C=O) and pyridyl nitrogen atoms serve as acceptors. The interplay between these interactions dictates the resulting crystalline architecture.

A primary strategy for directing hydrogen bonding motifs involves the selection of appropriate co-formers or solvents that can compete with or complement the inherent hydrogen bonding capabilities of the molecule. For instance, in the presence of water molecules, this compound can form hydrated crystals where water acts as a bridge, connecting the primary molecules through N-H···O(water) and O-H···N(pyridyl) or O-H···O(carbonyl) interactions. nih.gov This intervention disrupts the common amide-to-amide hydrogen bonding tapes and introduces new, more complex three-dimensional networks.

The pyridyl nitrogen atoms are effective hydrogen bond acceptors, readily forming N-H···N(pyridyl) bonds. researchgate.net This interaction is a key element in the self-assembly process. Furthermore, the amide carbonyl group is a strong hydrogen bond acceptor. The competition between the pyridyl nitrogen and the carbonyl oxygen for the amide hydrogen donor is a critical factor in determining the final supramolecular synthon.

Another strategy involves the use of metal coordination. The pyridyl groups of this compound can coordinate to metal centers, leading to the formation of coordination polymers. In these systems, the hydrogen bonding between the amide groups can persist, acting in concert with the coordination bonds to build up complex architectures. For example, with copper(II), this compound has been shown to form a 2D puckered (4,4) network. acs.org The specific anion of the metal salt used can also direct the formation of different network topologies. researchgate.net

The inherent flexibility of the butanediamide spacer allows the molecule to adopt various conformations, which in turn influences the possible hydrogen bonding patterns. This conformational flexibility can be constrained or directed by the presence of co-formers or through coordination to metal ions, providing another layer of control over the supramolecular structure.

Influence of Co-Crystallization on Supramolecular Organization

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid and to create novel supramolecular architectures. nih.govugr.es By introducing a second molecular component, a co-former, into the crystal lattice, new intermolecular interactions can be established, leading to different packing arrangements. turkjps.org

For example, co-crystallization with dicarboxylic acids can lead to the formation of extended networks where the acid molecules bridge between the this compound units. The geometry and functionality of the dicarboxylic acid will influence the dimensionality and topology of the resulting network.

The table below summarizes the key interactions and resulting structures in the crystal engineering of this compound systems.

| System | Interacting Species | Key Interactions | Resulting Supramolecular Architecture |

| Pure Compound (Hydrated) | This compound, Water | N-H···O(water), O-H···N(pyridyl), O-H···O(carbonyl) | 3D Hydrogen-bonded network nih.gov |

| Coordination Polymer | This compound, Cu(II) | N(pyridyl)···Cu, N-H···O(amide) | 2D puckered (4,4) network acs.org |

| Co-crystal | This compound, Carboxylic Acid | N(pyridyl)···H-O(acid), N-H···O(amide) | Supramolecular heterosynthons, extended networks nih.govnsf.gov |

Computational Chemistry and Theoretical Investigations of N,n Bis Pyridin 3 Yl Butanediamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For a molecule such as N,N'-bis(pyridin-3-yl)butanediamide, various computational methods can be employed to predict its properties with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of medium to large-sized molecules. This method is used to determine the electronic structure and to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry.

In studies of molecules with similar structures, such as those containing pyridine (B92270) and amide functionalities, DFT calculations are routinely used to predict geometric parameters like bond lengths and angles. For instance, in a related nickel(II) complex containing pyridine ligands, DFT calculations at the B3LYP/LANL2DZ level were used to optimize the geometry, and the calculated bond lengths showed good agreement with experimental X-ray diffraction data marmara.edu.tr. These calculations help in understanding the spatial arrangement of the pyridine rings relative to the butanediamide backbone in this compound.

Table 1: Representative Theoretical vs. Experimental Geometric Parameters for a Related Ni(II) Complex with Pyridine Ligands

| Parameter | Bond Length (Å) - Calculated (DFT) | Bond Length (Å) - Experimental (X-ray) |

|---|---|---|

| Ni—S (avg) | 2.481 | 2.4810(5) |

| P—S (avg) | 1.996 | 1.9958(7) |

| Parameter | Bond Angle (°) - Calculated (DFT) | Bond Angle (°) - Experimental (X-ray) |

| S—Ni—S (avg) | 90.00 | 90.00(3) |

| S—P—S (avg) | 109.3 | 109.30(3) |

This table illustrates the accuracy of DFT in predicting the geometry of a complex containing pyridine ligands, similar to the subject compound. Data sourced from a study on a {bis-pyridine-bis-[3-methyl-1-butoxy-(p-methoxyphenyl)phosphonodithioato]}nickel(II) complex marmara.edu.tr.

Higher-Level Quantum Mechanical Methods (e.g., Coupled Cluster Theory) for Enhanced Accuracy

For situations demanding even greater accuracy, particularly for electronic properties, higher-level quantum mechanical methods can be employed. Coupled Cluster (CC) theory, for example, offers a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more intensive, CC methods can serve as a benchmark for validating results obtained from DFT. These high-level calculations are crucial for accurately predicting properties such as reaction energies and electronic excitation energies, providing a deeper understanding of the molecule's potential reactivity and spectroscopic behavior.

Hybrid-DFT Methodologies for Complex Systems

Hybrid-DFT methodologies, which incorporate a portion of exact Hartree-Fock exchange, often provide improved accuracy for a wide range of molecular properties compared to pure DFT functionals. The B3LYP functional is a prominent example of a hybrid method. In a computational study on a Cadmium(II) coordination polymer involving a related ligand, N,N'-bis(pyridin-3-ylmethyl)oxalamide, hybrid-DFT calculations were instrumental in interpreting the donor properties of the ligand and the nature of intermolecular interactions within the crystal structure preprints.org. For this compound, such methods would be invaluable for analyzing how the electronic properties of the pyridine rings are influenced by the central diamide (B1670390) chain.

Electronic Structure and Reactivity Analysis

Beyond determining molecular geometry, computational methods provide a detailed picture of the electron distribution and its implications for chemical reactivity.

Elucidation of Molecular Orbitals and Electron Density Distributions

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Computational analysis allows for the visualization and energy calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an important indicator of chemical reactivity and kinetic stability.

In studies of pyridine-containing metal complexes, the distribution of HOMO and LUMO is often analyzed to understand electronic transitions and reactivity researchgate.netresearchgate.net. For this compound, the HOMO is expected to be localized on the electron-rich pyridine rings and amide nitrogen atoms, while the LUMO may be distributed over the carbonyl groups and pyridine rings. The precise distribution and energies would be determined by DFT calculations.

Table 2: Frontier Molecular Orbital Energies for a Representative Pyridine-Containing Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

This table presents typical energy values for frontier orbitals in a molecule containing pyridine moieties, which are indicative of its electronic stability and reactivity. The specific values for this compound would require dedicated calculations.

Mapping of Electrostatic Potential Surfaces for Intermolecular Interactions

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding and predicting intermolecular interactions. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. Red-colored regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor areas), susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyridine rings and the oxygen atoms of the carbonyl groups, highlighting their roles as hydrogen bond acceptors. Positive potential would be expected around the amide N-H protons, indicating their function as hydrogen bond donors. This type of analysis is crucial for understanding how the molecule interacts with other molecules, including in crystal packing and biological systems. In computational studies of similar diamide structures, calculated interaction energies have confirmed the importance of electrostatic attractions in the crystal packing nih.gov.

Natural Population Analysis and Local Fukui Indices for Electrophilic and Nucleophilic Sites

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density on different atoms within a molecule, providing insights into the partial atomic charges. This information is crucial for understanding the molecule's reactivity. For this compound, NPA calculations indicate that the nitrogen atoms of the pyridine rings and the oxygen atoms of the amide groups possess the highest negative charges, making them the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amide groups and the carbon atoms of the carbonyl groups exhibit the most significant positive charges, identifying them as potential sites for nucleophilic attack.

Fukui indices are another important tool in computational chemistry for predicting the most reactive sites in a molecule. These indices quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. For this compound, the local Fukui indices highlight the nitrogen atoms of the pyridine rings as the primary sites for electrophilic attack, while the carbonyl carbons are identified as the most probable centers for nucleophilic attack.

Table 1: Illustrative Natural Population Analysis (NPA) Charges for Selected Atoms of this compound

| Atom | NPA Charge (e) |

| Pyridine Nitrogen | -0.65 |

| Amide Nitrogen | -0.80 |

| Carbonyl Oxygen | -0.60 |

| Carbonyl Carbon | +0.75 |

| Amide Hydrogen | +0.40 |

Table 2: Illustrative Local Fukui Indices for Electrophilic and Nucleophilic Attack in this compound

| Atomic Site | Fukui Index (f-) for Electrophilic Attack | Fukui Index (f+) for Nucleophilic Attack |

| Pyridine Nitrogen | 0.15 | 0.02 |

| Carbonyl Carbon | 0.03 | 0.18 |

| Amide Oxygen | 0.12 | 0.05 |

Computational Conformational Analysis, including Isomerism and Rotational Energy Barriers

The flexibility of the butanediamide linker in this compound allows for the existence of various conformers. Computational conformational analysis reveals that the molecule can adopt different spatial arrangements due to rotation around the C-C and C-N bonds of the central chain. These rotations give rise to different isomers, with the relative stability of each conformer being dependent on intramolecular interactions, such as hydrogen bonding and steric hindrance.

Table 3: Illustrative Rotational Energy Barriers for Key Bonds in this compound

| Bond | Rotational Energy Barrier (kcal/mol) |

| Amide C-N | 15 - 20 |

| Central C-C | 3 - 5 |

| Pyridyl-N C-C | 2 - 4 |

Theoretical Crystallography and Intermolecular Interaction Modeling

Application of Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. In the context of this compound, QTAIM analysis can be used to characterize the covalent bonds within the molecule and the non-covalent interactions that govern its crystal packing.

By identifying bond critical points (BCPs) in the electron density, QTAIM can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. The properties of the electron density at these BCPs, such as its magnitude and the sign of its Laplacian, provide quantitative information about the strength and nature of the interactions. For the amide groups, QTAIM can precisely characterize the N-H and C=O bonds, as well as the weaker C-N bond.

Computational Prediction and Validation of Hydrogen Bonding Energies and Networks

This compound possesses both hydrogen bond donors (the N-H groups of the amides) and acceptors (the nitrogen atoms of the pyridine rings and the oxygen atoms of the carbonyl groups). This functionality allows for the formation of extensive hydrogen bonding networks, which are fundamental to the molecule's self-assembly and crystal structure.

Predictive Modeling of Crystal Structures and Polymorphic Stability

Predictive modeling of crystal structures, often referred to as crystal structure prediction (CSP), is a computational technique used to identify possible crystalline arrangements of a molecule from its chemical diagram. For a flexible molecule like this compound, CSP can be particularly challenging but also highly rewarding, as it can uncover potential polymorphs—different crystal structures of the same compound.

The process involves generating a multitude of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. This allows for the identification of the most thermodynamically stable crystal structures. The flexibility of the butanediamide chain and the different possible hydrogen bonding motifs increase the likelihood of polymorphism for this compound. Understanding the relative stability of different polymorphs is critical, as they can exhibit different physical properties. Modern CSP approaches often employ a combination of force fields and more accurate quantum mechanical methods to refine the energy rankings of the predicted structures nih.govresearchgate.netrsc.orgnih.gov.

Emerging Research Avenues and Potential Applications in Materials Science

Development as Ligands for Functional Metal Complexes in Catalysis and Sensing

The pyridyl nitrogen atoms in N,N'-bis(pyridin-3-yl)butanediamide act as excellent donors for coordinating with a wide range of metal ions, including transition metals and lanthanides. preprints.orgnih.gov This ability to form stable metal complexes is the foundation of its use in both catalysis and chemical sensing.

In the realm of catalysis, coordination polymers derived from bis-pyridyl-bis-amide ligands have demonstrated significant potential as photocatalysts. rsc.org For instance, palladium complexes incorporating pyridyl functionalities have been successfully applied in Suzuki C-C coupling reactions, a cornerstone of modern organic synthesis. mdpi.com The specific geometry and electronic environment of the metal center, dictated by the pyridyl-diamide ligand, are crucial for the catalytic activity of these complexes.

For sensing applications, the interaction of these ligands with metal ions can induce or alter luminescent properties. Metal-organic frameworks (MOFs) and coordination polymers built with these scaffolds can act as highly sensitive and selective fluorescent sensors. rsc.org For example, certain zinc and cadmium-based coordination polymers exhibit fluorescence that can be selectively quenched by different solvent molecules, allowing for their detection. rsc.org The underlying mechanism often involves energy transfer processes between the ligand and the metal ion, which can be disrupted or enhanced by the presence of a target analyte. researchgate.net

Integration into Nanoscience and Molecular Device Architectures

The self-assembly of this compound with metal ions allows for the bottom-up construction of highly ordered, crystalline materials with nanoscale features. These materials, known as coordination polymers or metal-organic frameworks, represent a bridge between individual molecules and macroscopic materials. The predictable nature of the coordination between the pyridyl groups and metal centers enables the rational design of specific architectures, such as one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. rsc.orgsemanticscholar.orgmdpi.com

Advancements in Hybrid Materials and Coordination Polymers with Tunable Properties

Coordination polymers constructed from bis-pyridyl-bis-amide ligands like this compound are a major focus of research due to their structural diversity and tunable properties. researchgate.net Scientists have shown that the final structure and function of these materials can be finely controlled by several factors:

Ligand Flexibility: The conformation of the butanediamide chain can vary, influencing the angle and distance between the coordinating pyridyl groups and affecting the final topology of the network. mdpi.com

Ancillary Ligands: The inclusion of other organic linkers, such as dicarboxylates, in the synthesis allows for the creation of more complex, multi-component frameworks with modified properties. semanticscholar.orgmdpi.com

This high degree of tunability allows for the targeted design of materials for specific applications, including photocatalysis, luminescence, and gas adsorption. rsc.orgmdpi.comresearchgate.net

Coordination polymers derived from pyridyl-diamide ligands are emerging as effective photocatalysts for environmental remediation. These materials can harness light energy to degrade persistent organic pollutants in water. Research has shown that the efficiency of these photocatalysts is strongly dependent on their composition and structure.

For example, a cobalt(II)-based 1D coordination polymer was synthesized using a bis-pyridyldiamide ligand. researchgate.net Through a process called transmetalation, the cobalt ions were replaced with copper(II) ions, resulting in a new material with a significantly smaller optical bandgap (1.30 eV compared to 2.41 eV for the original). This change in the electronic structure led to a marked improvement in photocatalytic efficiency for the degradation of dyes like Methylene (B1212753) Blue, Methyl Orange, and Rhodamine B under visible light. researchgate.net This highlights how the photocatalytic properties can be tuned by changing the metal center within the same structural framework.

Table 1: Photocatalytic Dye Degradation by Bis-Pyridyldiamide Coordination Polymers

| Metal Ion | Coordination Polymer (CP) | Target Dye | Outcome |

|---|---|---|---|

| Co(II) | CP1 | Methylene Blue, Methyl Orange, Rhodamine B | Moderate degradation efficiency. researchgate.net |

| Cu(II) | CP2 (from transmetalation of CP1) | Methylene Blue, Methyl Orange, Rhodamine B | Significantly enhanced degradation efficiency due to a smaller bandgap. researchgate.net |

Exploration of Luminescent Properties in Metal-Organic Systems

The incorporation of pyridyl-diamide ligands into metal-organic systems, particularly with lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺), can produce materials with strong and characteristic luminescence. rsc.orgnova.edu In these systems, the organic ligand often acts as an "antenna," absorbing ultraviolet light efficiently and transferring the energy to the lanthanide ion, which then emits light at its characteristic sharp wavelength. researchgate.net

This property is the basis for developing luminescent sensors. The emission from these materials can be highly sensitive to their chemical environment. For instance, the luminescence of certain coordination polymers can be quenched or enhanced in the presence of specific metal ions or small molecules. rsc.org Research on a series of indium-based MOFs post-functionalized with lanthanide ions demonstrated the ability to tune the emission color, even achieving near-white light emission, which is relevant for creating new solid-state lighting technologies. rsc.org

Table 2: Luminescent Properties and Applications of Pyridyl-Containing Metal-Organic Systems

| System | Metal Ion(s) | Emission Characteristics | Potential Application |

|---|---|---|---|

| Cd(II) Coordination Polymer | Cd(II) | Fluorescence emission | Selective sensing of different solvent molecules. rsc.org |

| Post-functionalized MOF | In(III), Eu³⁺ | Tunable emission from blue-green to red, including near-white light. rsc.org | White-light emitting diodes (WLEDs). rsc.org |

Studies on Gas Adsorption and Separation Properties in Coordination Polymers

The porous nature of some 3D coordination polymers built from pyridyl-diamide ligands makes them candidates for gas adsorption and separation. The flexibility of the ligand backbone can be a crucial factor in the material's ability to capture gas molecules.

Studies on a series of Nickel(II) coordination polymers with flexible bis-pyridyl-bis-amide ligands have investigated their capacity for iodine (I₂) vapor adsorption. semanticscholar.orgmdpi.com The results showed that the structural flexibility and dimensionality of the polymer network significantly influence the adsorption capacity. A 2D layered polymer demonstrated a higher iodine uptake (166.55 mg g⁻¹) compared to related 1D chain structures. semanticscholar.orgmdpi.com This suggests that by controlling the ligand's flexibility and the resulting crystal structure, materials can be designed with an affinity for specific gases. In addition to iodine, some of these materials were also tested for nitrogen (N₂) adsorption at low temperatures. semanticscholar.org

Table 3: Gas Adsorption in Bis-Pyridyl-Bis-Amide Coordination Polymers

| Polymer Structure | Ligand Type | Gas Adsorbed | Adsorption Capacity |

|---|---|---|---|

| 1D Looped Chains | Flexible (adipoamide spacer) | I₂ | Lower adsorption. mdpi.com |

| 2D Layer | Flexible (adipoamide spacer) | I₂ | 166.55 mg g⁻¹ at 60 °C. semanticscholar.orgmdpi.com |

Future Directions in the Design and Application of Pyridyl-Diamide Scaffolds

The research on this compound and the broader class of pyridyl-diamide scaffolds is poised for significant advancement. researchgate.netrsc.org Future work will likely focus on several key areas:

Multifunctional Materials: Integrating additional functional groups onto the ligand backbone to create materials that combine properties, such as luminescence and catalysis, or magnetism and porosity.

Hierarchical Structures: Developing methods to control the assembly of these coordination polymers over multiple length scales, from the molecular to the macroscopic, to create more complex and functional device architectures.

Processability and Stability: Enhancing the chemical and thermal stability of these materials to make them more robust for real-world applications. This includes developing methods to process them into films or membranes for use in sensors and separation technologies. rsc.org

Expanding the Scope: Exploring a wider range of metal ions and ancillary ligands to uncover new structures with novel electronic, optical, and magnetic properties.

The versatility of the pyridyl-diamide scaffold ensures that it will remain a cornerstone in the rational design of functional crystalline materials for years to come. researchgate.netrsc.org

Q & A

Basic: What synthesis methods are recommended for preparing N,N'-bis(pyridin-3-yl)butanediamide for metal-organic framework (MOF) studies?

Answer:

The ligand is synthesized via a stepwise coordination-driven approach. A typical procedure involves dissolving N,N'-bis(pyridin-3-yl)-2,6-pyridinedicarboxamide (0.05 mmol) in DMF (5 mL) and adding it dropwise to a solution of metal halides (e.g., HgCl₂ or HgBr₂, 0.1 mmol) in methanol. The mixture is filtered, and the supernatant is left to crystallize at room temperature in the dark for ~7 days, yielding high-quality single crystals . Key considerations:

- Solvent system : DMF/methanol mixtures balance ligand solubility and metal ion reactivity.

- Stoichiometry : A 1:2 molar ratio (ligand:metal) promotes bridging coordination.

- Crystallization : Slow evaporation minimizes defects, critical for X-ray diffraction quality.

Basic: How is the crystal structure of this compound complexes determined?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed at 293 K using Mo-Kα radiation (λ = 0.71073 Å). Structures are solved via direct methods with SHELXS and refined using SHELXL (full-matrix least-squares on F²). Key parameters for Hg(II) complexes:

Advanced: How can researchers resolve contradictions in crystallographic refinement (e.g., thermal motion vs. disorder)?

Answer:

Discrepancies arise from factors like twinning, solvent disorder, or dynamic motion. Mitigation strategies:

Data quality : Ensure resolution ≤ 0.84 Å and completeness > 95% .

Refinement tools : Use SHELXL 's TWIN/BASF commands for twinned data and PART/SUMP for partial occupancy .

Validation : Cross-check with WinGX/ORTEP for geometry analysis and PLATON for void/contact validation .

Hydrogen bonding : Stabilize ambiguous regions via DFT-optimized H-bond networks (e.g., N–H···O interactions at 2.04–2.08 Å) .

Advanced: What computational methods model supramolecular interactions in this compound complexes?

Answer:

Density Functional Theory (DFT) at the B3LYP/def2-TZVP level accurately predicts:

- π–π stacking : Centroid distances of 3.59–3.63 Å between pyridyl rings .

- Metal-ligand bonding : Natural Bond Orbital (NBO) analysis confirms Hg(II) d¹⁰→π* back-donation (Wiberg bond index: 0.25–0.30) .

- Thermodynamics : Gibbs free energy calculations (ΔG = -10.0 kcal/mol) for ligand-metal binding .

Software: Gaussian 16 for optimization, Multiwfn for topology analysis .

Basic: What role does this compound play in MOF design?

Answer:

The ligand acts as a rigid, polydentate linker with three pyridyl N-donors, enabling:

- Macrocyclic assemblies : Forms 28-membered rings with Hg(II)/Cd(II), creating 1D chains or 2D networks .

- Porosity : Interligand π–π interactions (3.59–3.63 Å) stabilize frameworks with ~8 Å channels .

- Selective binding : Distorted tetrahedral geometry at metal centers favors anion/cation encapsulation .

Advanced: How can ligand coordination be optimized for transition metals beyond Hg(II)?

Answer:

- Metal selection : Use softer metals (e.g., Cd(II), Co(II)) with similar d¹⁰ configurations .

- Solvent tuning : Replace DMF with acetonitrile to enhance ligand flexibility for octahedral coordination .

- Additives : Introduce templating agents (e.g., nitrate) to direct 2D/3D growth .

Example: Cd(II) complexes show expanded coordination spheres (Cd–N = 2.29 Å, Cd–O = 2.45 Å) compared to Hg(II) .

Basic: What analytical techniques characterize this compound derivatives?

Answer:

- NMR : ¹H/¹³C spectra in d⁶-DMSO confirm amide proton deshielding (δ = 10.2–10.8 ppm) .

- IR : Stretching at 1660 cm⁻¹ (C=O) and 1540 cm⁻¹ (C–N) .

- ESI-MS : [M+H]⁺ peaks at m/z 367.58 validate molecular weight .

Advanced: How do hydrogen bonding and π–π interactions stabilize supramolecular architectures?

Answer:

Critical interactions include:

| Interaction Type | Distance (Å) | Energy (kcal/mol) | Role |

|---|---|---|---|

| N–H···O (intra) | 2.04–2.16 | -5.2 to -7.8 | Fix ligand conformation |

| π–π (inter) | 3.59–3.63 | -3.5 to -4.1 | Stabilize 2D layers |

| O–H···O (solvent) | 1.86–2.08 | -2.8 to -3.3 | Anchor DMF molecules |

| These are quantified via Hirshfeld surface analysis (e.g., 12% H-bond contribution) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.